5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with alkyl halides to introduce the butan-2-yl and propan-2-yl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with nucleic acids or other biomolecules, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(butan-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-(butan-2-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both butan-2-yl and propan-2-yl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H17N3S |
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Molecular Weight |
199.32 g/mol |
IUPAC Name |
3-butan-2-yl-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H17N3S/c1-5-7(4)8-10-11-9(13)12(8)6(2)3/h6-7H,5H2,1-4H3,(H,11,13) |
InChI Key |
MDTPQUMGUBXLTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NNC(=S)N1C(C)C |
Origin of Product |
United States |
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